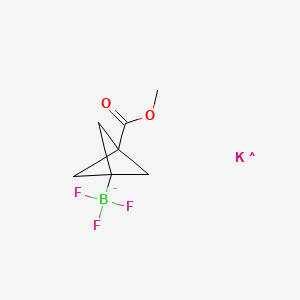![molecular formula C9H13ClN2O B11823587 [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride](/img/structure/B11823587.png)
[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride: is a chemical compound with the molecular formula C9H13ClN2O It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and pyridine, a six-membered nitrogen-containing aromatic ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridylmethylamine with an epoxide under acidic conditions to form the azetidine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions:
Oxidation: [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxaldehyde, while reduction could produce pyridin-2-ylmethanol.
科学研究应用
Chemistry: In organic synthesis, [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives may exhibit pharmacological activities that could lead to the development of new drugs.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it a valuable intermediate in various chemical processes.
作用机制
The mechanism of action of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and exhibit similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are studied for their medicinal properties.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds are known for their anti-fibrotic and other pharmacological activities.
Uniqueness: What sets [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride apart is its azetidine ring, which imparts unique chemical and biological properties. This structural feature allows for distinct reactivity and interactions compared to other pyridine derivatives.
属性
分子式 |
C9H13ClN2O |
|---|---|
分子量 |
200.66 g/mol |
IUPAC 名称 |
(1-pyridin-2-ylazetidin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c12-7-8-5-11(6-8)9-3-1-2-4-10-9;/h1-4,8,12H,5-7H2;1H |
InChI 键 |
SEUVSLPJTVAZJA-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C2=CC=CC=N2)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-](/img/structure/B11823511.png)


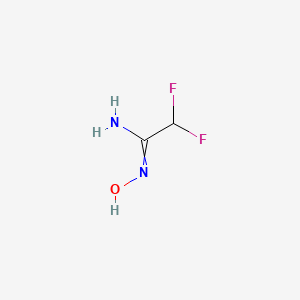
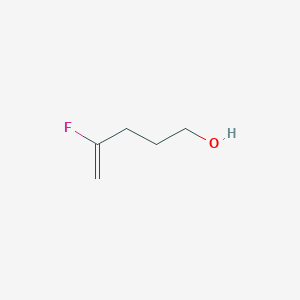

![3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11823550.png)

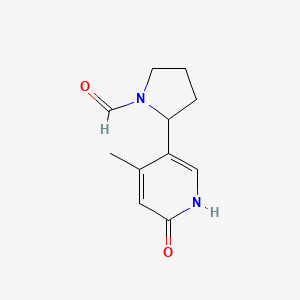
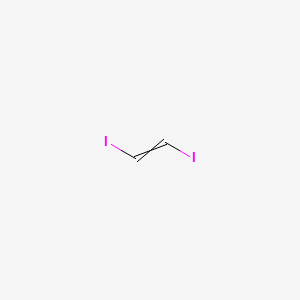
![1,4-Bis[2-(2,2-dimethylpropoxy)ethyl] butanedioate](/img/structure/B11823571.png)
![(2S)-1-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B11823579.png)
